![molecular formula C18H35N3O2 B12555010 N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide CAS No. 145625-77-0](/img/structure/B12555010.png)
N-[2-(3-Oxopiperazin-1-YL)ethyl]dodecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a dodecanamide backbone with a piperazinyl group attached via an ethyl linker. This compound has garnered interest due to its potential biological activities and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide typically involves the reaction of dodecanoic acid with piperazine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxyl derivatives, while substitution reactions can produce a variety of substituted piperazinyl derivatives.
Scientific Research Applications
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide involves its interaction with specific molecular targets. The piperazinyl group can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds share a similar amide linkage and have been studied for their quorum sensing inhibitory effects.
Ethyl 2-(3-oxopiperazin-1-yl)acetate: This compound has a similar piperazinyl group and is used in drug discovery.
Uniqueness
N-[2-(3-Oxopiperazin-1-yl)ethyl]dodecanamide is unique due to its specific structure, which combines a long alkyl chain with a piperazinyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
145625-77-0 |
|---|---|
Molecular Formula |
C18H35N3O2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-[2-(3-oxopiperazin-1-yl)ethyl]dodecanamide |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-17(22)19-12-14-21-15-13-20-18(23)16-21/h2-16H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
QKCLWTNJCYCFHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCN1CCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


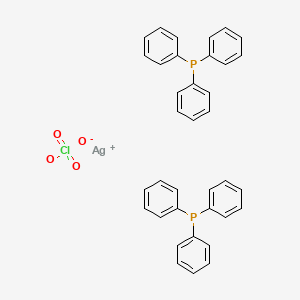
![1-[(2Z)-4,4-Dimethyl-5-methylidene-2-(phenylimino)-1,3-thiazolidin-3-yl]ethan-1-one](/img/structure/B12554955.png)
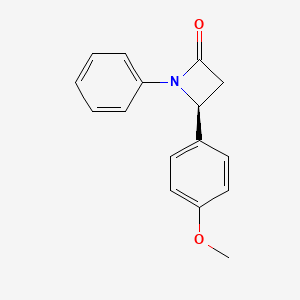
![Benzene, [3,5-bis(1,1-dimethylethyl)-1,3-cyclohexadien-1-yl]-](/img/structure/B12554963.png)
![Bis[5-(methylsulfanyl)thiophen-2-yl]methanone](/img/structure/B12554967.png)
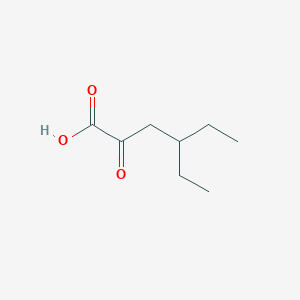
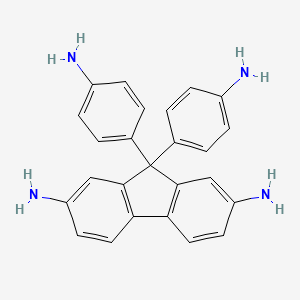
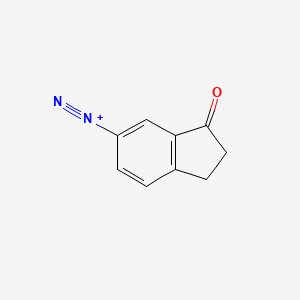
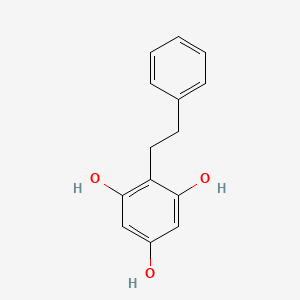
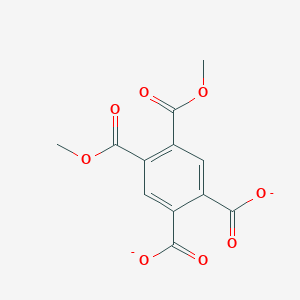
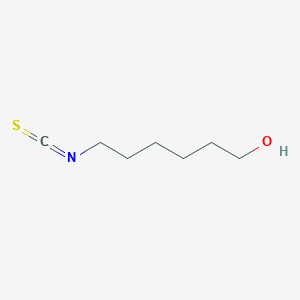
![Benzoic acid, [(heptadecafluorononenyl)oxy]-](/img/structure/B12555002.png)
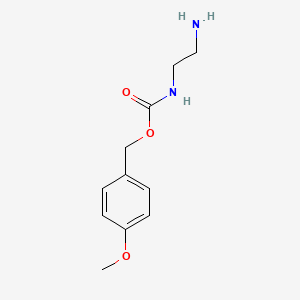
![4-Methyl-6-[3-(trifluoromethyl)phenyl]-3,4-dihydropyridin-2(1H)-one](/img/structure/B12555006.png)
